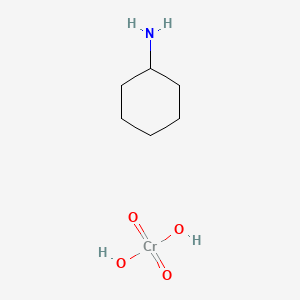
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives.
Oxidation: The quinoline derivative undergoes oxidation to introduce the oxo group at the 2-position.
Etherification: The 6-hydroxy group is introduced through an etherification reaction.
Acetylation: Finally, the acetic acid moiety is introduced via acetylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the quinoline ring or the acetic acid moiety.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,6-dione derivatives, while reduction may produce 2-hydroxy-1,2-dihydro-quinolin-6-yloxy-acetic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for drug development.
Industry
Industrially, this compound may be used in the production of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The oxo and acetic acid groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-2-carboxylic acid: Similar structure but lacks the 6-yloxy group.
2-Hydroxyquinoline: Lacks the acetic acid moiety.
Quinoline-6-carboxylic acid: Similar but with different functional groups.
Uniqueness
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
87364-45-2 |
|---|---|
Formule moléculaire |
C11H9NO4 |
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
2-[(2-oxo-1H-quinolin-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-10-4-1-7-5-8(16-6-11(14)15)2-3-9(7)12-10/h1-5H,6H2,(H,12,13)(H,14,15) |
Clé InChI |
MEJLLKPBSCUUHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=O)N2)C=C1OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)








![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)
